
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromopropyl groups attached to the pyrimidine ring, along with a methyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione typically involves the bromination of appropriate pyrimidine precursors. One common method includes the reaction of 6-methyluracil with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The bromopropyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This compound may also interfere with enzymatic activities by binding to active sites or disrupting protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(3-chloropropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-iodopropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-bromopropyl)-5-methylpyrimidine-2,4-dione
Uniqueness: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro or iodo analogs
Eigenschaften
CAS-Nummer |
60316-20-3 |
|---|---|
Molekularformel |
C11H16Br2N2O2 |
Molekulargewicht |
368.06 g/mol |
IUPAC-Name |
1,3-bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16Br2N2O2/c1-9-8-10(16)15(7-3-5-13)11(17)14(9)6-2-4-12/h8H,2-7H2,1H3 |
InChI-Schlüssel |
JAVQABAZEXLFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCCBr)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
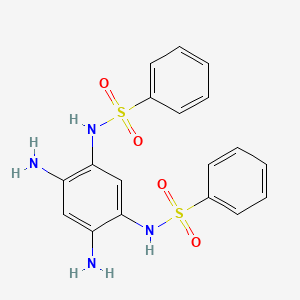



![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
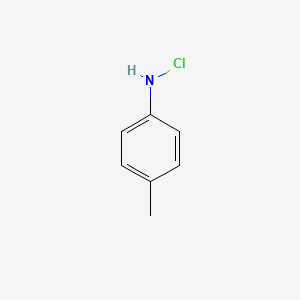
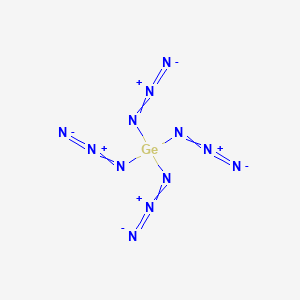
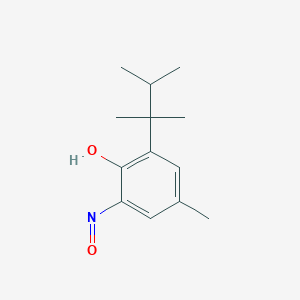
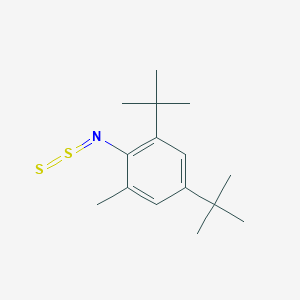
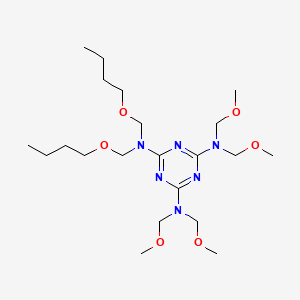
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
